molecular formula C12H18N2O2 B1316514 tert-Butyl (4-amino-3-methylphenyl)carbamate CAS No. 325953-41-1

tert-Butyl (4-amino-3-methylphenyl)carbamate

Cat. No.: B1316514
CAS No.: 325953-41-1
M. Wt: 222.28 g/mol
InChI Key: RGXHWTGFGABIQF-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-3-methylphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-amino-3-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-3-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl (4-amino-3-methylphenyl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme surfaces .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-3-methylphenylcarbamate
  • tert-Butyl N-(4-hydroxy-3-methylphenyl)carbamate
  • tert-Butyl (3-methylphenyl)carbamate

Uniqueness

tert-Butyl (4-amino-3-methylphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

tert-butyl N-(4-amino-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXHWTGFGABIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514887
Record name tert-Butyl (4-amino-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325953-41-1
Record name tert-Butyl (4-amino-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325953-41-1
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